molecular formula C16H22BrNO3 B6235661 tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate CAS No. 1807849-53-1

tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate

Cat. No. B6235661
CAS RN: 1807849-53-1
M. Wt: 356.3
InChI Key:
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Description

“tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate” is a chemical compound with the molecular formula C11H14BrNO2 . It is also known as tert-butyl (4-bromophenyl)carbamate . This compound is an N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate” consists of a carbamate group (NHCOO) attached to a tert-butyl group and a 4-bromophenyl group . The InChI code for this compound is 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 .


Chemical Reactions Analysis

As mentioned earlier, due to the presence of BOC protection, “tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate” serves as an ideal substrate for Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate” include a molecular weight of 272.138 Da and a melting point of 103-106 °C .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate involves the reaction of tert-butyl carbamate with 4-bromophenyl glycidyl ether in the presence of a base to form the intermediate product, which is then treated with oxalic acid to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-bromophenyl glycidyl ether", "base", "oxalic acid" ], "Reaction": [ "Step 1: Add tert-butyl carbamate and 4-bromophenyl glycidyl ether to a reaction flask.", "Step 2: Add a base, such as sodium hydride or potassium carbonate, to the reaction mixture to initiate the reaction.", "Step 3: Stir the reaction mixture at room temperature for several hours until the intermediate product is formed.", "Step 4: Add oxalic acid to the reaction mixture to yield the final product, tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate.", "Step 5: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

1807849-53-1

Product Name

tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate

Molecular Formula

C16H22BrNO3

Molecular Weight

356.3

Purity

95

Origin of Product

United States

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